4-bromo-1H-1,2,3-triazole

Catalog No.
S9103348
CAS No.
1988796-00-4
M.F
C2H2BrN3
M. Wt
147.96 g/mol
Availability
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4-bromo-1H-1,2,3-triazole

CAS Number

1988796-00-4

Product Name

4-bromo-1H-1,2,3-triazole

IUPAC Name

4-bromo-2H-triazole

Molecular Formula

C2H2BrN3

Molecular Weight

147.96 g/mol

InChI

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)

InChI Key

XNUQYVZLPNJLES-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1Br

4-bromo-1H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a bromine substituent at the 4-position. This compound belongs to the triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties imparted by the bromine atom enhance its reactivity and potential for further functionalization.

Typical of triazoles. Notably:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Metal-Catalyzed Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the synthesis of 1,4-disubstituted triazoles.
  • Deprotonation Reactions: Under basic conditions, the hydrogen atom at the 1-position can be deprotonated to form a more reactive anion, facilitating further reactions with electrophiles .

The biological activity of 4-bromo-1H-1,2,3-triazole derivatives has been explored extensively. Some notable findings include:

  • Antimicrobial Properties: Certain derivatives exhibit significant antibacterial and antifungal activities.
  • Enzyme Inhibition: Research indicates that some triazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma and obesity .
  • Anticancer Activity: Compounds related to 4-bromo-1H-1,2,3-triazole have shown promise in inhibiting cancer cell proliferation in vitro.

Several methods for synthesizing 4-bromo-1H-1,2,3-triazole have been reported:

  • Bromination of Triazoles: The simplest method involves the bromination of 1H-1,2,3-triazole using brominating agents such as N-bromosuccinimide.
  • Copper-Catalyzed Reactions: The compound can also be synthesized through copper-catalyzed cycloaddition reactions involving azides and alkynes .
  • Grignard Reactions: Another approach involves using Grignard reagents to introduce the bromine substituent onto the triazole ring .

4-bromo-1H-1,2,3-triazole finds applications across various fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential as antimicrobial and anticancer agents.
  • Agricultural Chemicals: Triazoles are commonly used in fungicides due to their ability to inhibit fungal growth.
  • Material Science: The compound is utilized in the synthesis of polymers and advanced materials due to its unique chemical properties.

Interaction studies involving 4-bromo-1H-1,2,3-triazole have focused on its binding affinity with various biological targets. For example:

  • Studies have demonstrated that certain derivatives bind effectively to carbonic anhydrase II, showcasing their potential as therapeutic agents.
  • Investigations into the interactions with DNA and RNA have revealed that some triazole derivatives can intercalate or bind to nucleic acids, which may influence gene expression or function .

Several compounds share structural similarities with 4-bromo-1H-1,2,3-triazole. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
5-bromo-1H-1,2,3-triazoleBromine at the 5-positionExhibits different reactivity patterns compared to 4-bromo variant.
4-methyl-1H-1,2,3-triazoleMethyl group at the 4-positionIncreased lipophilicity enhances membrane permeability.
4-nitro-1H-1,2,3-triazoleNitro group at the 4-positionPotentially higher biological activity due to electron-withdrawing effect.

The uniqueness of 4-bromo-1H-1,2,3-triazole lies in its specific reactivity profile attributed to the position of the bromine atom. This affects both its chemical behavior and biological activity compared to other substituted triazoles.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

146.94321 g/mol

Monoisotopic Mass

146.94321 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-06-24

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